L-カルニチン塩酸塩

説明

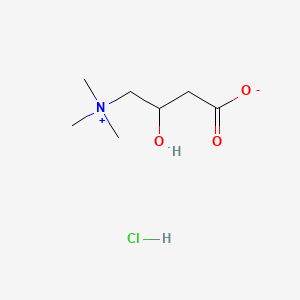

L-カルニチン塩酸塩は、ミトコンドリアのβ酸化経路で重要な役割を果たす、極性が高い双性イオン化合物です。主に、β酸化による分解のために、長鎖脂肪酸アシルCoAをミトコンドリアに輸送する役割を担っています。 この化合物は、エネルギー代謝における役割で広く知られており、さまざまな科学的および医学的用途で使用されています .

科学的研究の応用

L-Carnitine hydrochloride is extensively used in scientific research across multiple fields:

Chemistry: As a reagent in organic synthesis and a standard in analytical chemistry.

Biology: Studied for its role in cellular metabolism and mitochondrial function.

Medicine: Used in the treatment of carnitine deficiency, heart disease, and certain metabolic disorders.

Industry: Incorporated into dietary supplements, energy drinks, and weight loss products.

作用機序

L-カルニチン塩酸塩は、アシルカルニチンエステルを形成することにより、長鎖脂肪酸をミトコンドリアに輸送することを促進します。これらのエステルは、カルニチン-アシルカルニチン転位酵素によってミトコンドリア膜を横切って輸送されます。ミトコンドリア内では、アシル基がCoAに戻され、β酸化が進行します。 このプロセスは、特に筋肉組織におけるエネルギー生産に不可欠です .

類似の化合物との比較

類似の化合物

アセチルL-カルニチン: L-カルニチンのアセチル化された形態で、バイオアベイラビリティと神経保護特性が向上しています。

プロピオニルL-カルニチン: 心臓血管の健康のために使用されるプロピオニル化された形態です。

L-カルニチン酒石酸塩: 安定性と吸収を改善するために、ダイエットサプリメントで使用される塩形態です。

独自性

L-カルニチン塩酸塩は、その高い極性と双性イオン性のために、溶解性とバイオアベイラビリティが向上しています。 その誘導体とは異なり、主に脂肪酸代謝とエネルギー生産における役割のために使用されます .

生化学分析

Biochemical Properties

Carnitine hydrochloride is involved in the metabolism of fatty acids. It transports long-chain fatty acids from the cytosol into mitochondria to be oxidized for free energy production . It also participates in removing products of metabolism from cells . Carnitine hydrochloride shifts glucose metabolism from glycolysis to glycogen storage and enhances the transport of long-chain fatty acids into the mitochondria where they are oxidized for energy production .

Cellular Effects

Carnitine hydrochloride has been observed to promote expression and transfer to the membranes of B-50 protein, a protein known to be involved in neuronal development, neurogenesis, neuroplasticity, and neurotransmission . It has also been noted to induce an increase of fasting plasma trimethylamine-N-oxide (TMAO) levels, which was not associated with modification of determined inflammatory nor oxidative stress markers .

Molecular Mechanism

Carnitine hydrochloride exerts its effects at the molecular level by facilitating the transport of fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process . It also regulates pyruvate dehydrogenase activity by the reaction with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell .

Temporal Effects in Laboratory Settings

The effects of Carnitine hydrochloride supplementation on inflammation, oxidative stress, and clinical parameters in critically ill septic patients were studied. A randomized double-blinded controlled trial was conducted, and it was found that Carnitine hydrochloride ameliorated inflammation, enhanced antioxidant defense, reduced mortality, and improved some clinical outcomes in critically ill patients with sepsis .

Dosage Effects in Animal Models

In animal species, the additives Carnitine hydrochloride appear to have a wide margin of safety (> 10) at the levels typically used in feed (10–50 mg/kg feed) .

Metabolic Pathways

Carnitine hydrochloride is involved in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process . It also plays an important role in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis .

Transport and Distribution

The absorption of Carnitine hydrochloride after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18%. In contrast, the bioavailability of dietary Carnitine hydrochloride may be as high as 75% .

Subcellular Localization

Carnitine hydrochloride is located in the inner mitochondrial membrane where it plays the role of providing mitochondria with fatty acids as fuel for the β-oxidation pathway . This represents an essential component for energy metabolism .

準備方法

合成経路と反応条件

L-カルニチン塩酸塩は、化学合成やバイオテクノロジー的手法を含む、いくつかの方法で合成することができます。一般的な合成経路の1つは、® -3-ヒドロキシ-4-トリメチルアンモニウムブチレートと塩酸との反応です。反応条件には通常以下が含まれます。

温度: 0-5°C

溶媒: 水またはエタノール

触媒: 不要

反応時間: 2-3時間

工業的生産方法

L-カルニチン塩酸塩の工業的生産では、その効率性とコスト効率から、バイオテクノロジー的手法が頻繁に使用されます。これらの方法には以下が含まれます。

発酵: 大腸菌やカンジダ・トロピカリスなどの微生物を利用して、前駆体分子からL-カルニチンを生産します。

酵素変換: カルニチンデヒドロゲナーゼなどの酵素を使用して、前駆体をL-カルニチンに変換します。

化学合成: トリメチルアミンと® -3-クロロ-2-ヒドロキシプロピオン酸を反応させ、その後塩酸処理を行う、大規模な化学合成.

化学反応の分析

反応の種類

L-カルニチン塩酸塩は、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: カルニチンアルデヒドを形成するために酸化される場合があります。

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。

置換: ハロゲン化物と反応して、さまざまなカルニチン誘導体を形成します。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン化アルキル、アシルクロリド。

主な生成物

酸化: カルニチンアルデヒド。

還元: 還元されたカルニチン誘導体。

置換: さまざまなカルニチンエステルおよびアミド.

科学研究における用途

L-カルニチン塩酸塩は、複数の分野における科学研究で広く使用されています。

化学: 有機合成における試薬および分析化学における標準物質として。

生物学: 細胞代謝とミトコンドリアの機能における役割について研究されています。

医学: カルニチン欠乏症、心臓病、特定の代謝性疾患の治療に使用されています。

類似化合物との比較

Similar Compounds

Acetyl-L-carnitine: An acetylated form of L-Carnitine with enhanced bioavailability and neuroprotective properties.

Propionyl-L-carnitine: A propionylated form used for cardiovascular health.

L-Carnitine tartrate: A salt form used in dietary supplements for improved stability and absorption.

Uniqueness

L-Carnitine hydrochloride is unique due to its high polarity and zwitterionic nature, which enhances its solubility and bioavailability. Unlike its derivatives, it is primarily used for its role in fatty acid metabolism and energy production .

特性

IUPAC Name |

3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045850 | |

| Record name | Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-05-2, 56-99-5 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64264D63N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary function of carnitine in the body?

A1: Carnitine plays a crucial role in fatty acid metabolism. It acts as a carrier molecule, transporting long-chain fatty acids across the mitochondrial membrane, enabling their breakdown (beta-oxidation) and subsequent energy production. [] [https://www.semanticscholar.org/paper/5f0e804c1d32e63a7aade2a4598e3ee4a47d7aa5]

Q2: What is the molecular formula and weight of carnitine hydrochloride?

A3: The molecular formula of carnitine hydrochloride is C7H16NO3Cl, and its molecular weight is 197.67 g/mol. [] [https://www.semanticscholar.org/paper/3e207d0cd6ee57400743e6e0e9f4dde103430c66]

Q3: Does the structure of carnitine hydrochloride provide insights into its biological activity?

A4: X-ray diffraction studies revealed that carnitine hydrochloride exists in a trans-zigzag configuration. Although structurally different from known muscarinic agents, it still exhibits muscarinic activity, suggesting the presence of distinct receptor binding sites. [] [https://www.semanticscholar.org/paper/39dbb2370cee03f02550c86cd9e075b10a5a8fe1]

Q4: What is unique about the spectroscopic behavior of carnitine hydrochloride?

A5: Secondary ion mass spectrometry (SIMS) analysis reveals that solid-state carnitine hydrochloride undergoes ion-beam-induced intermolecular methyl transfer reactions, resulting in a prominent peak at m/z 176 corresponding to (CH3)3N+ CH2CH(OH)CH2COOCH3 ions. Interestingly, this reaction is suppressed upon dissolving the compound, suggesting an intermolecular mechanism in the solid state. [] [https://www.semanticscholar.org/paper/78bd4b1005a1c8cc77af09d00f4326871e3178e4]

Q5: What factors influence the stability of carnitine hydrochloride?

A6: The stability of carnitine hydrochloride can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Researchers are actively exploring different formulation strategies to enhance its stability and bioavailability. [] [https://www.semanticscholar.org/paper/3221375c9d924e124bfef67b6ce4fac2ac369932]

Q6: How is L-carnitine, the biologically active enantiomer, metabolized and excreted in the body?

A7: Following intravenous administration of DL-carnitine hydrochloride, L-carnitine is primarily eliminated through renal excretion. Approximately 80% of the administered dose is recovered in urine within 24 hours. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q7: Does the route of administration affect the pharmacokinetic profile of L-carnitine?

A8: The pharmacokinetics of L-carnitine can be influenced by the route of administration. For instance, oral administration may result in different absorption and bioavailability compared to intravenous infusion. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q8: What analytical techniques are commonly employed for the quantification of carnitine hydrochloride in pharmaceutical preparations?

A9: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely utilized technique for determining carnitine hydrochloride content in pharmaceutical formulations. Various methods have been developed to ensure accurate and reliable quantification. [] [https://www.semanticscholar.org/paper/3659f9c16081a1cf4306c4f4d96897fb10c24595], [] [https://www.semanticscholar.org/paper/565d6ac3ec8798a7fe34fa922b88495bee6663b8]

Q9: How do researchers ensure the quality and consistency of carnitine hydrochloride during its production and distribution?

A10: Stringent quality control measures are implemented throughout the manufacturing process of carnitine hydrochloride to ensure its purity, potency, and stability. This involves rigorous testing and adherence to established quality standards. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q10: Are there potential therapeutic applications for carnitine hydrochloride?

A11: Research suggests potential benefits of carnitine hydrochloride in conditions like peripheral artery disease, but further investigations are needed to establish its efficacy and safety profile. [] [https://www.semanticscholar.org/paper/603db7977f38b87855a7be15c1eb0e88fc210c0d]

Q11: Can DL-carnitine hydrochloride be used as a source of L-carnitine in animal feed?

A12: Studies on Nile tilapia suggest that supplementing plant-based diets with DL-carnitine can be as effective as using pure L-carnitine in terms of influencing muscle lipid composition. This highlights its potential as an alternative source of L-carnitine in aquaculture. [] [https://www.semanticscholar.org/paper/12438ce71fb203d4f73b5be4da36efad93221454]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)

![2-Oxabicyclo[3.1.0]hex-3-ene-3-carbonitrile, 6-acetyl-, (1alpha,5alpha,6alpha)- (9CI)](/img/new.no-structure.jpg)

![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)